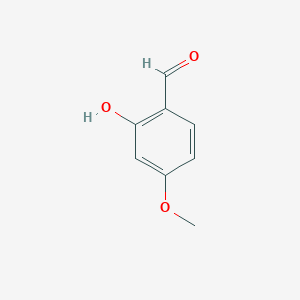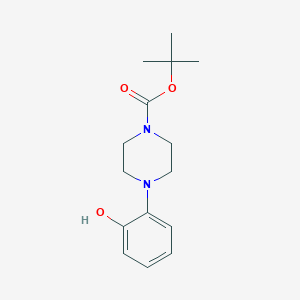
2-Chlor-5-(1-Chlor-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzolsulfonylchlorid
Übersicht
Beschreibung
2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride, also known as 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride, is a useful research compound. Its molecular formula is C14H7Cl3O4S and its molecular weight is 377.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
C14H7Cl3O4S C_{14}H_{7}Cl_{3}O_{4}S C14H7Cl3O4S
und einem Molekulargewicht von 377,63 . Nachfolgend finden Sie eine umfassende Analyse seiner wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:Pharmazeutische Synthese
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener bioaktiver Moleküle. Das Indol-Gerüst, das strukturell mit dieser Verbindung verwandt ist, findet sich in vielen synthetischen Arzneimittelmolekülen. Diese Moleküle binden mit hoher Affinität an mehrere Rezeptoren und unterstützen die Entwicklung neuer Therapeutika .
Antivirale Mittel
Derivate dieser Verbindung wurden auf ihre antiviralen Eigenschaften untersucht. So haben Indol-Derivate eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt, was darauf hindeutet, dass diese Verbindung modifiziert werden könnte, um ihre antiviralen Eigenschaften zu verbessern .
Krebsforschung
Der Indol-Kern, der Teil der Struktur dieser Verbindung ist, ist für seine Rolle bei der Antikrebsaktivität bekannt. Er kann zur Synthese von Derivaten verwendet werden, die als potenzielle Antikrebsmittel wirken können, indem sie spezifische Wege angreifen, die am Tumorwachstum und der Metastasierung beteiligt sind .
Antimikrobielle Anwendungen
Indol-Derivate, einschließlich derer, die mit dieser Verbindung verwandt sind, weisen antimikrobielle Eigenschaften auf. Sie können zur Entwicklung neuer Antibiotika oder antimikrobieller Mittel verwendet werden, insbesondere gegen resistente Bakterienstämme .
Landwirtschaftliche Chemie
Diese Verbindung könnte zur Synthese von Derivaten verwendet werden, die Pflanzenhormone oder andere natürlich vorkommende Substanzen imitieren. Diese Derivate könnten Anwendungen bei der Steigerung des Pflanzenwachstums oder beim Schutz von Pflanzen vor Schädlingen haben .
Organische Leuchtdioden (OLEDs)
Die strukturellen Merkmale der Verbindung können im Bereich der Elektronik verwendet werden, insbesondere bei der Entwicklung von OLEDs. Ihre Derivate könnten aufgrund ihres Potenzials für hohe Lumineszenz als emittierende Schicht in OLEDs dienen .
Umweltwissenschaften
In den Umweltwissenschaften könnten Derivate dieser Verbindung zur Entwicklung von Sensoren oder Indikatoren für verschiedene Umweltverschmutzer verwendet werden. Ihre Reaktivität mit bestimmten Chemikalien kann genutzt werden, um das Vorhandensein von schädlichen Substanzen zu erkennen .
Chemieunterricht
Als komplexe organische Verbindung mit mehreren reaktiven Stellen ist diese Substanz ein ausgezeichneter Kandidat für den Unterricht in fortgeschrittenen organischen Synthesetechniken. Sie kann in Bildungseinrichtungen verwendet werden, um mehrstufige Synthesen und die Prinzipien der grünen Chemie zu demonstrieren .
Eigenschaften
IUPAC Name |
2-chloro-5-(1-chloro-3-oxo-2-benzofuran-1-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3O4S/c15-11-6-5-8(7-12(11)22(17,19)20)14(16)10-4-2-1-3-9(10)13(18)21-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMWYNNFMITDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988269 | |
| Record name | 2-Chloro-5-(1-chloro-3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68592-11-0 | |
| Record name | 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68592-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-(1-chloro-3-oxo-1,3-dihydro-2-benzofuran-1-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(1-chloro-1,3-dihydro-3-oxo-1-isobenzofuranyl)benzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)
